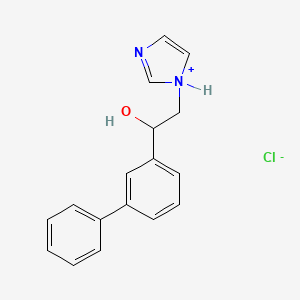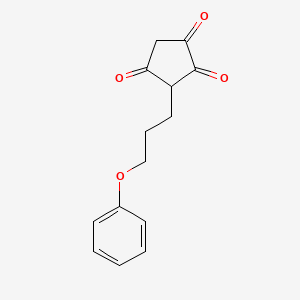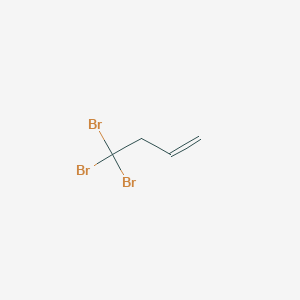
1-Butene, 4,4,4-tribromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 4,4,4-tribromo- is an organobromine compound with the molecular formula C4H5Br3. It is a derivative of 1-butene where three hydrogen atoms on the terminal carbon are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene, 4,4,4-tribromo- can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the tribromo derivative.
Industrial Production Methods: In an industrial setting, the production of 1-butene, 4,4,4-tribromo- involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 4,4,4-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Elimination Reactions: Often carried out using strong bases like potassium tert-butoxide (KOtBu) at elevated temperatures.
Addition Reactions: Can involve various nucleophiles under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.
Elimination Reactions: Products are primarily alkenes.
Addition Reactions: Products depend on the nucleophile used and can include a wide range of organic compounds.
Scientific Research Applications
1-Butene, 4,4,4-tribromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism of action of 1-Butene, 4,4,4-tribromo- involves its reactivity with various nucleophiles and bases. The presence of three bromine atoms makes it highly reactive, allowing it to participate in multiple chemical transformations. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Butene, 4-bromo-: A mono-brominated derivative of 1-butene.
1-Butene, 4,4-dibromo-: A di-brominated derivative of 1-butene.
Comparison: 1-Butene, 4,4,4-tribromo- is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to its mono- and di-brominated counterparts. This increased reactivity makes it a valuable reagent in various chemical synthesis processes.
Properties
CAS No. |
67003-21-8 |
|---|---|
Molecular Formula |
C4H5Br3 |
Molecular Weight |
292.79 g/mol |
IUPAC Name |
4,4,4-tribromobut-1-ene |
InChI |
InChI=1S/C4H5Br3/c1-2-3-4(5,6)7/h2H,1,3H2 |
InChI Key |
HGDJILUFENUKCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


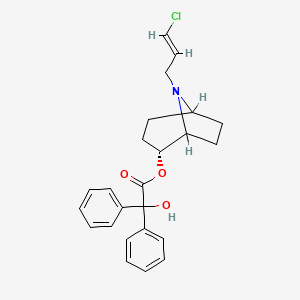

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
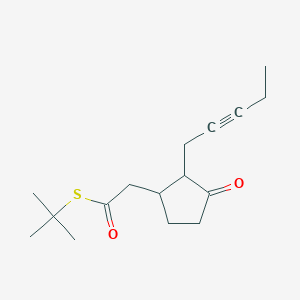
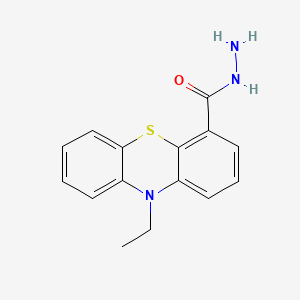
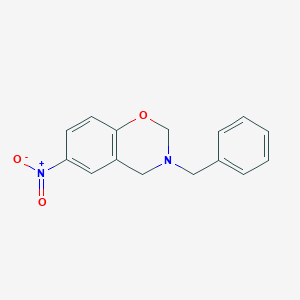
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)

phosphane](/img/structure/B14466596.png)
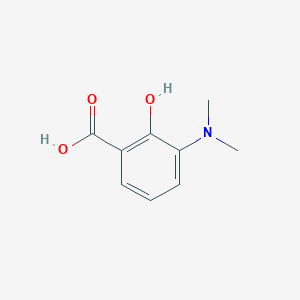
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
